molecular formula C15H16ClN3O3S B6925355 N-[1-(6-chloroquinoline-8-carbonyl)pyrrolidin-3-yl]methanesulfonamide

N-[1-(6-chloroquinoline-8-carbonyl)pyrrolidin-3-yl]methanesulfonamide

Cat. No.: B6925355
M. Wt: 353.8 g/mol
InChI Key: MFEPXZULENGNDB-UHFFFAOYSA-N
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Description

N-[1-(6-chloroquinoline-8-carbonyl)pyrrolidin-3-yl]methanesulfonamide is a complex organic compound featuring a quinoline core, a pyrrolidine ring, and a methanesulfonamide group

Properties

IUPAC Name

N-[1-(6-chloroquinoline-8-carbonyl)pyrrolidin-3-yl]methanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16ClN3O3S/c1-23(21,22)18-12-4-6-19(9-12)15(20)13-8-11(16)7-10-3-2-5-17-14(10)13/h2-3,5,7-8,12,18H,4,6,9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MFEPXZULENGNDB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)NC1CCN(C1)C(=O)C2=C3C(=CC(=C2)Cl)C=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16ClN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(6-chloroquinoline-8-carbonyl)pyrrolidin-3-yl]methanesulfonamide typically involves multiple steps:

    Formation of the Quinoline Core: The quinoline core can be synthesized through the Skraup synthesis, which involves the cyclization of aniline derivatives with glycerol and sulfuric acid in the presence of an oxidizing agent like nitrobenzene.

    Introduction of the Chloro Group: Chlorination of the quinoline core is achieved using reagents such as phosphorus oxychloride (POCl3) or thionyl chloride (SOCl2).

    Attachment of the Pyrrolidine Ring: The pyrrolidine ring is introduced via nucleophilic substitution reactions, often using pyrrolidine and a suitable leaving group on the quinoline derivative.

    Methanesulfonamide Group Addition:

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems for reagent addition and temperature control would be essential for maintaining consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the pyrrolidine ring, leading to the formation of N-oxides.

    Reduction: Reduction reactions can target the quinoline core, potentially converting it to dihydroquinoline derivatives.

    Substitution: The chloro group on the quinoline ring can be substituted with various nucleophiles, such as amines or thiols, to form new derivatives.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.

    Substitution: Nucleophilic substitution reactions often use reagents like sodium azide (NaN3) or thiourea under mild conditions.

Major Products

    Oxidation: Formation of N-oxides.

    Reduction: Dihydroquinoline derivatives.

    Substitution: Various substituted quinoline derivatives depending on the nucleophile used.

Scientific Research Applications

N-[1-(6-chloroquinoline-8-carbonyl)pyrrolidin-3-yl]methanesulfonamide has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential as an antimicrobial agent due to its ability to disrupt bacterial cell walls.

    Medicine: Explored for its anticancer properties, particularly in targeting specific cancer cell lines.

    Industry: Potential use in the development of new pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of N-[1-(6-chloroquinoline-8-carbonyl)pyrrolidin-3-yl]methanesulfonamide involves its interaction with cellular targets:

    Molecular Targets: The compound targets enzymes involved in DNA replication and repair, leading to cell cycle arrest and apoptosis in cancer cells.

    Pathways Involved: It interferes with the quinoline pathway, disrupting the synthesis of nucleotides and inhibiting the growth of rapidly dividing cells.

Comparison with Similar Compounds

Similar Compounds

    Chloroquine: A well-known antimalarial drug with a similar quinoline core.

    Quinacrine: Another antimalarial and anticancer agent with structural similarities.

    Pyrrolidine derivatives: Various compounds with pyrrolidine rings used in medicinal chemistry.

Uniqueness

N-[1-(6-chloroquinoline-8-carbonyl)pyrrolidin-3-yl]methanesulfonamide is unique due to its combined structural features, which confer specific biological activities not observed in simpler analogs. Its ability to target multiple pathways makes it a versatile compound for research and therapeutic applications.

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